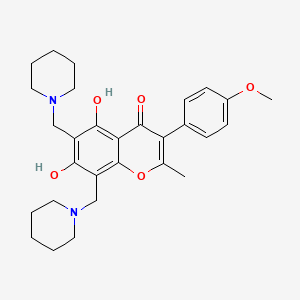
5,7-dihydroxy-3-(4-methoxyphenyl)-2-methyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic compounds known as chromenones, characterized by a chromen-4-one backbone and various substitutions. These compounds are of interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions, Mannich reactions, and modifications of existing functional groups to introduce new substituents, such as methoxy and piperidinyl groups (Mahata et al., 2003), (Harini et al., 2014). These methods are crucial for constructing the complex framework of chromenones and introducing functional groups at specific positions on the ring system.
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques, including IR, NMR, and mass spectroscopy, are essential tools for analyzing the molecular structure of synthesized chromenones. These methods confirm the presence of specific substituents and their positions on the chromenone backbone, as well as the overall conformation of the molecule (Yuan et al., 2010).
Chemical Reactions and Properties
Chromenones undergo various chemical reactions, including cycloaromatization, reductive amination, and reactions with electrophilic and nucleophilic reagents, leading to the formation of diverse derivatives with potential biological activities (El-Agrody et al., 2002). These reactions are significant for the functionalization of the chromenone core and the exploration of its chemical properties.
Physical Properties Analysis
The physical properties, including crystal structure, melting points, solubility, and stability of chromenones, are influenced by their molecular structure and substituents. X-ray analysis provides detailed information on the crystal packing, hydrogen bonding, and overall stability of these compounds (Yuan et al., 2010).
Chemical Properties Analysis
Chromenones exhibit a range of chemical properties, including reactivity towards various reagents, potential for cyclization, and interactions with biological targets. These properties are explored through synthetic modifications and biological assays to assess their antimicrobial, antioxidant, and other pharmacological activities (Mandala et al., 2013).
Mechanism of Action
Based on its structure, it is a flavonoid derivative . Flavonoids are a group of structurally diverse natural or synthetic compounds, many of them exhibiting biological activity . They are known to interact with a variety of molecular targets and participate in numerous biochemical pathways. Their mechanisms of action can include antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .
The presence of hydroxyl groups in the structure could contribute to antioxidant properties . Antioxidant abilities of similar compounds have been evaluated by scavenging various radicals . The introduction of protecting groups to the free hydroxyl groups of similar compounds decreases their reducing abilities .
properties
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-2-methyl-6,8-bis(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O5/c1-19-24(20-9-11-21(35-2)12-10-20)28(34)25-27(33)22(17-30-13-5-3-6-14-30)26(32)23(29(25)36-19)18-31-15-7-4-8-16-31/h9-12,32-33H,3-8,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWYZKOYIDMPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C(=C(C(=C2O1)CN3CCCCC3)O)CN4CCCCC4)O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

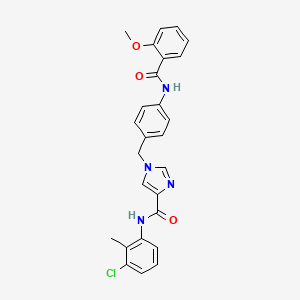
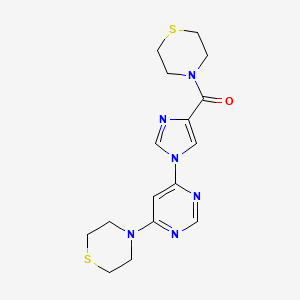
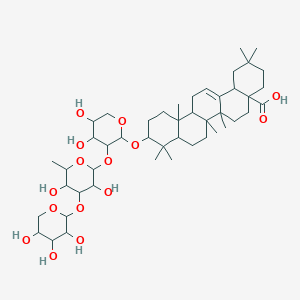
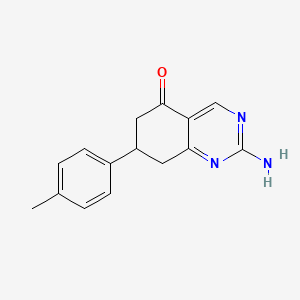

![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2486946.png)

![N-(1-cyanocyclopentyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2486949.png)
![2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2486952.png)

![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)
![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)